3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
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Overview
Description
3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyridine.
Cyclization: The precursor undergoes cyclization to form the naphthyridine core.
Chlorination: Introduction of the chlorine atom at the 3-position is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Isopropylation: The isopropyl group is introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: Reduction reactions might convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a naphthyridine-2-one derivative, while substitution could produce various substituted naphthyridines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
- 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Uniqueness
3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to the specific positioning of the chlorine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H15ClN2O |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
3-chloro-6-propan-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)14-4-3-10-8(6-14)5-9(12)11(15)13-10/h5,7H,3-4,6H2,1-2H3,(H,13,15) |
InChI Key |
WROPBPLDCPVEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C=C(C(=O)N2)Cl |
Origin of Product |
United States |
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